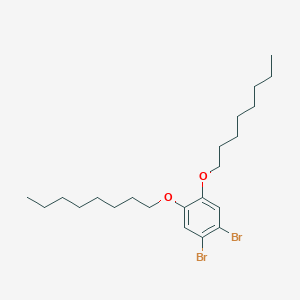

1,2-Dibromo-4,5-bis(octyloxy)benzene

Description

Contextualization of Dibromobenzene Derivatives in Organic Synthesis and Materials Science

Dibromobenzene derivatives are cornerstone reagents in the fields of organic synthesis and materials science. The bromine atoms on the benzene (B151609) ring act as versatile functional handles, enabling a wide array of chemical transformations. In organic synthesis, bromobenzenes are common precursors for introducing phenyl groups into molecules through reactions like Grignard reagent formation and various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. wikipedia.orgpatsnap.com The presence of two bromine atoms, as in dibromobenzenes, opens up possibilities for creating more complex, bifunctional structures and for polymerization reactions.

The strategic placement of bromine atoms and other substituents, such as alkoxy groups, significantly influences the reactivity and properties of the resulting materials. stackexchange.com Alkoxy groups, for example, are often introduced to enhance the solubility of the resulting polymers in common organic solvents, which is crucial for solution-based processing of electronic devices. nih.govresearchgate.net These derivatives are instrumental in synthesizing a range of materials, including soluble poly(p-phenylene)s and poly(phenylene vinylene)s, which are widely applied in the semiconductor and electronics industries. researchgate.net The ability to precisely control the molecular architecture through these building blocks is fundamental to the design of high-performance organic electronic materials. rsc.org

Significance of 1,2-Dibromo-4,5-bis(octyloxy)benzene as a Building Block for π-Conjugated Systems

The significance of this compound lies in its specific molecular structure. The two long octyloxy side chains confer excellent solubility upon the resulting polymers, facilitating their processing from solution to form the thin active layers required in electronic devices. nih.gov The vicinal (1,2-) positioning of the two bromine atoms provides specific regiochemistry for polymerization reactions, allowing for the creation of polymers with well-defined structures. These bromine atoms are the reactive sites for cross-coupling polymerization reactions, enabling the formation of extended π-conjugated backbones by linking these monomer units with other aromatic building blocks. researchgate.netrsc.org The dialkoxy-substituted phenylene unit itself is an electron-rich moiety, making it a desirable component in donor-acceptor (D-A) type copolymers, which are a major class of high-performance polymer semiconductors. rsc.orgnih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C22H36Br2O2 | nih.gov |

| Molecular Weight | 492.3 g/mol | nih.gov |

| CAS Number | 118132-04-0 | nih.gov |

| IUPAC Name | 1,2-dibromo-4,5-dioctoxybenzene | nih.gov |

Overview of Research Trajectories Involving Substituted Bromobenzenes

Research involving substituted bromobenzenes is dynamic and multifaceted, continuously driving innovation in synthetic chemistry and materials science. A major research trajectory focuses on the development of novel and more efficient synthetic methodologies. This includes creating greener and more selective bromination techniques to produce these key intermediates. organic-chemistry.org For instance, efforts are ongoing to replace harsh brominating agents with milder, more environmentally benign alternatives and to develop catalytic systems that offer high regioselectivity. organic-chemistry.org

Another significant area of research is the expansion of the utility of substituted bromobenzenes in cross-coupling reactions. patsnap.com Scientists are continually exploring new catalysts and reaction conditions to broaden the scope of these reactions, enabling the synthesis of increasingly complex molecular architectures. mdpi.comlibretexts.org This includes the development of methods for the chemoselective functionalization of poly-brominated arenes, allowing for stepwise and controlled synthesis of multifunctional molecules. rsc.org

Furthermore, a dominant research trajectory involves the design and synthesis of novel π-conjugated materials for organic electronics. nih.gov Substituted bromobenzenes, like this compound, are employed as critical monomers in the creation of donor-acceptor copolymers with tailored properties. rsc.orgnih.gov Researchers systematically modify the substituents on the bromobenzene (B47551) core—altering the length and branching of alkyl chains or introducing different functional groups—to fine-tune the solubility, solid-state packing, and electronic energy levels of the resulting polymers. nih.gov This molecular engineering approach is essential for optimizing the performance of devices such as organic solar cells and transistors. rsc.org

| Research Area | Objective | Key Methodologies |

|---|---|---|

| Synthetic Methodology | Develop efficient, selective, and sustainable bromination and functionalization methods. | Catalytic C-H activation, use of novel brominating agents. organic-chemistry.org |

| Cross-Coupling Reactions | Expand the scope and efficiency of reactions like Suzuki, Stille, and Heck for building complex molecules. | Development of advanced palladium and other transition metal catalysts. patsnap.commdpi.com |

| Functional Materials Design | Create novel π-conjugated polymers with optimized properties for electronic applications. | Synthesis of donor-acceptor copolymers, molecular engineering of side chains and backbones. nih.govrsc.orgnih.gov |

Properties

IUPAC Name |

1,2-dibromo-4,5-dioctoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36Br2O2/c1-3-5-7-9-11-13-15-25-21-17-19(23)20(24)18-22(21)26-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYRWRVHDLPUGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC(=C(C=C1OCCCCCCCC)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405503 | |

| Record name | 1,2-Dibromo-4,5-bis(octyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118132-04-0 | |

| Record name | 1,2-Dibromo-4,5-bis(octyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization Techniques for Investigating 1,2 Dibromo 4,5 Bis Octyloxy Benzene

Spectroscopic Analysis for Structural and Electronic Characterization

Spectroscopic techniques are indispensable for probing the molecular structure and electronic environment of 1,2-Dibromo-4,5-bis(octyloxy)benzene. Nuclear Magnetic Resonance (NMR) spectroscopy, in its various forms, offers a detailed map of the atomic connectivity and chemical environment, while mass spectrometry provides crucial information on molecular weight and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure.

Proton NMR (¹H NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds by identifying the number and type of hydrogen atoms present. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the protons of the two octyloxy side chains are expected.

The aromatic region would likely display a singlet for the two equivalent protons on the benzene (B151609) ring, influenced by the symmetrical substitution pattern. The chemical shift of this singlet is anticipated to be in the downfield region, typically between δ 7.0 and 7.5 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing bromine atoms.

The aliphatic region of the spectrum would be more complex, showing a series of signals corresponding to the protons of the octyloxy chains. The protons of the methylene (B1212753) group directly attached to the oxygen atom (OCH₂) are expected to appear as a triplet around δ 4.0 ppm. The subsequent methylene groups along the chain would exhibit multiplets at progressively upfield chemical shifts, with the terminal methyl group (CH₃) appearing as a triplet around δ 0.9 ppm.

Expected ¹H NMR Data for this compound:

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | s | 2H | Ar-H |

| ~4.00 | t | 4H | O-CH₂- |

| ~1.80 | m | 4H | O-CH₂-CH₂- |

| ~1.45-1.25 | m | 20H | -(CH₂)₅- |

| ~0.90 | t | 6H | -CH₃ |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific spectrometer used.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for the aromatic carbons and the aliphatic carbons of the octyloxy chains.

The aromatic region would show signals for the four types of carbon atoms in the benzene ring. The two carbons bonded to the bromine atoms (C-Br) are expected to have a chemical shift in the range of δ 115-120 ppm. The two carbons bonded to the octyloxy groups (C-O) would appear further downfield, typically around δ 150 ppm, due to the deshielding effect of the oxygen atoms. The two remaining aromatic carbons (C-H) would have signals in the region of δ 118-125 ppm.

The aliphatic region would display a series of signals corresponding to the eight carbon atoms of each octyloxy chain. The carbon of the methylene group attached to the oxygen (O-CH₂) is expected around δ 70 ppm. The other methylene carbons would appear in the range of δ 22-32 ppm, and the terminal methyl carbon (-CH₃) would be the most upfield signal, typically around δ 14 ppm.

Expected ¹³C NMR Data for this compound:

| Chemical Shift (δ ppm) | Assignment |

| ~150 | Ar-C-O |

| ~120 | Ar-C-H |

| ~117 | Ar-C-Br |

| ~70 | O-CH₂- |

| ~31.8 | -(CH₂)n- |

| ~29.3 | -(CH₂)n- |

| ~29.2 | -(CH₂)n- |

| ~26.0 | -(CH₂)n- |

| ~22.6 | -CH₂-CH₃ |

| ~14.1 | -CH₃ |

Note: The exact chemical shifts can vary depending on the solvent and the specific spectrometer used.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing the connectivity between protons and carbons in a molecule.

An HSQC experiment on this compound would show correlations between each proton and the carbon to which it is directly attached. This would allow for the unambiguous assignment of the ¹H and ¹³C signals for the aromatic C-H groups and all the CH₂ and CH₃ groups in the octyloxy chains.

Mass Spectrometry for Molecular Weight and Purity Assessment

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight of a compound and assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for separating volatile and thermally stable compounds and providing their mass spectra.

In a GC-MS analysis of this compound, the gas chromatogram would ideally show a single major peak, indicating the purity of the compound. The retention time of this peak is a characteristic property of the molecule under the specific GC conditions.

The mass spectrum obtained from the MS detector would provide the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (C₂₂H₃₆Br₂O₂), which is approximately 492.11 g/mol . Due to the presence of two bromine atoms, a characteristic isotopic pattern for the molecular ion peak would be observed, with relative intensities corresponding to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

The mass spectrum would also exhibit fragmentation patterns that can provide further structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the ether linkages and the loss of alkyl fragments from the octyloxy chains.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint that is unique to the compound's structure and the functional groups present.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups in this compound. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum shows absorption bands at specific wavenumbers corresponding to these vibrations.

The FT-IR spectrum of this compound is expected to exhibit several characteristic peaks. The C-H stretching vibrations of the octyloxy alkyl chains would appear in the 2850-2960 cm⁻¹ region. The aromatic C-H stretching is expected around 3050-3100 cm⁻¹. The C=C stretching vibrations of the benzene ring would be observed in the 1450-1600 cm⁻¹ range. A strong absorption band corresponding to the aromatic C-O stretching of the ether linkage is anticipated around 1200-1250 cm⁻¹. The C-Br stretching vibrations typically appear in the lower frequency region, often below 600 cm⁻¹. mpg.de

Key FT-IR Peaks for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2925 | Alkyl C-H stretch (asymmetric) |

| ~2855 | Alkyl C-H stretch (symmetric) |

| ~1490 | Aromatic C=C stretch |

| ~1220 | Aryl-O stretch |

| Below 600 | C-Br stretch |

Note: The peak positions are approximate and can be influenced by the molecular environment.

Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. It relies on the inelastic scattering of monochromatic light, usually from a laser. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be especially useful for observing the symmetric stretching of the benzene ring and the C-Br bonds. The aromatic ring vibrations would give rise to distinct signals, and the technique can provide additional structural information to complement the FT-IR data. mpg.de

Electronic Absorption Spectroscopy (UV-Vis) for Optical Properties

Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to an excited state. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's conjugated system.

The UV-Vis spectrum of this compound, typically recorded in a solvent like dichloromethane (B109758) or chloroform, is expected to show absorption bands in the UV region. These absorptions are due to π-π* transitions within the substituted benzene ring. The presence of the octyloxy groups, which are electron-donating, and the bromine atoms can influence the position and intensity of these absorption bands. This technique is valuable for understanding the electronic structure of the molecule, which is a precursor to larger conjugated systems. ox.ac.uk

Fluorescence and Phosphorescence Spectroscopy for Luminescent Properties

Fluorescence and phosphorescence spectroscopy are used to investigate the luminescent properties of molecules after they have been electronically excited by absorbing light.

Following excitation, a molecule can return to its ground state by emitting a photon. Fluorescence is the emission from a singlet excited state and is a relatively fast process. Phosphorescence is emission from a triplet excited state and is a much slower process. While this compound itself is not expected to be strongly fluorescent, it serves as a building block for larger, often luminescent, conjugated polymers and macrocycles. mpg.dersc.org The study of its derivatives is crucial, and understanding the foundational properties of the precursor is a key starting point. The presence of heavy bromine atoms can, in some cases, promote intersystem crossing to the triplet state, potentially leading to phosphorescence. These spectroscopic techniques are critical for characterizing the photophysical properties of materials synthesized from this compound.

Diffraction Methods for Crystalline and Molecular Structure Determination

Diffraction methods are indispensable for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. These techniques provide fundamental information on molecular conformation, bond lengths, bond angles, and intermolecular interactions that govern the material's bulk properties.

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the structure of crystalline materials. By irradiating a sample with X-rays and analyzing the resulting diffraction pattern, one can determine the atomic and molecular structure.

Single Crystal X-ray Diffraction offers the most definitive structural information. When a well-ordered single crystal of this compound is analyzed, it is possible to determine its crystal system, space group, and precise atomic coordinates. This level of detail allows for the unambiguous determination of the molecular conformation, including the orientation of the flexible octyloxy chains relative to the benzene ring, and the measurement of intramolecular bond lengths and angles. Furthermore, it reveals how individual molecules pack in the crystal lattice and quantifies non-covalent interactions, such as bromine-bromine or van der Waals forces, which are critical in directing the supramolecular architecture.

While specific crystallographic data for the 1,2-dibromo isomer is not prominently available, analysis of the closely related isomer, 1,4-Dibromo-2,5-bis(hexyloxy)benzene, provides insight into the type of structural information that can be obtained. nih.gov For this analog, the alkyl chains were found to be in a fully extended all-trans conformation and nearly coplanar with the benzene ring. nih.gov The crystal structure is stabilized by intermolecular Br···Br interactions, leading to a one-dimensional chain structure. nih.gov

| Parameter | Value (for 1,4-Dibromo-2,5-bis(hexyloxy)benzene) |

| Chemical Formula | C₁₈H₂₈Br₂O₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.9638 (12) |

| b (Å) | 8.2581 (14) |

| c (Å) | 9.7321 (17) |

| α (°) | 107.012 (2) |

| β (°) | 106.981 (2) |

| γ (°) | 99.193 (2) |

| Volume (ų) | 493.11 (15) |

| Z | 1 |

Data sourced from a study on a structurally similar isomer, 1,4-Dibromo-2,5-bis(hexyloxy)benzene, as a representative example. nih.gov

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline or powdered samples. This technique is valuable for phase identification, assessing sample purity, and confirming that the structure determined from a single crystal is representative of the bulk material. semanticscholar.org The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a fingerprint for the crystalline phase. By comparing the experimental PXRD pattern of a bulk sample of this compound with a pattern simulated from its single-crystal data, the phase purity and homogeneity of the material can be confirmed. semanticscholar.orgmdpi.com

Time-resolved X-ray diffraction is a cutting-edge technique used to study the structural changes that molecules undergo following electronic excitation by a pulse of light. buffalo.edu By synchronizing a laser pulse (to excite the sample) with an X-ray pulse (to probe the structure), it is possible to capture crystallographic "snapshots" of transient species with lifetimes ranging from picoseconds to microseconds. buffalo.eduresearchgate.net

For a molecule like this compound, this technique could provide invaluable information on its excited-state dynamics. Upon absorption of a photon, the molecule transitions to an excited electronic state, which may have a different equilibrium geometry compared to the ground state. huji.ac.ilresearchgate.net Time-resolved XRD could directly measure changes in key structural parameters, such as the C-Br or C-O bond lengths and the planarity of the benzene ring, as the molecule relaxes. buffalo.edu This provides direct experimental evidence for phenomena such as excited-state planarization or other conformational reorganizations, which are critical for understanding the material's photophysical properties. huji.ac.il

Electrochemical Characterization

Electrochemical methods are employed to investigate the redox properties of a molecule, determining its ability to accept or donate electrons and the stability of the resulting charged species.

Cyclic Voltammetry (CV) is the most widely used technique for rapidly probing the electrochemical behavior of a compound. It involves scanning the potential of an electrode in a solution containing the analyte and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction potentials of the molecule.

For this compound, the electron-rich dialkoxy-substituted benzene ring is expected to be the primary site of electrochemical activity. Based on studies of related dihydroxybenzene derivatives, the compound would likely undergo a reversible or quasi-reversible two-electron oxidation process. mdpi.com The CV experiment would reveal the anodic peak potential (Epa), where oxidation occurs, and the cathodic peak potential (Epc), where the oxidized species is reduced back to its original state. The average of these potentials provides the formal redox potential (E½), a measure of the thermodynamic ease of removing electrons from the molecule. The stability of the generated radical cation and dication can be assessed by the reversibility of the redox waves.

| Parameter | Description |

| Anodic Peak Potential (Epa) | The potential at which the maximum oxidation current is observed. |

| Cathodic Peak Potential (Epc) | The potential at which the maximum reduction current is observed. |

| Formal Redox Potential (E½) | Calculated as (Epa + Epc)/2; indicates the thermodynamic redox potential. |

| Peak Separation (ΔEp) | The difference between Epa and Epc; provides information on the electron transfer kinetics. |

This table describes the key parameters obtained from a Cyclic Voltammetry experiment.

Thermal Analysis for Material Stability

Thermal analysis techniques are used to measure changes in a material's physical properties as a function of temperature. This is essential for determining the operational limits and processing conditions for organic materials.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). TGA is used to determine the thermal stability and decomposition profile of a material.

A TGA experiment on this compound would yield a curve of mass versus temperature. The temperature at which significant mass loss begins is defined as the onset decomposition temperature (Td), a key indicator of thermal stability. The analysis would reveal the temperature range over which the compound is stable and the pattern of its decomposition, which may occur in single or multiple steps. The stability is influenced by factors such as the strength of the C-Br bonds and the thermal liability of the long octyloxy side chains. longdom.orgnih.gov This information is critical for applications where the material might be exposed to high temperatures during processing or operation.

| Parameter | Description |

| Onset Decomposition Temperature (Td) | The temperature at which the initial, significant mass loss is observed. |

| Temperature at 5% Mass Loss (T₅%) | The temperature at which the sample has lost 5% of its initial mass; a common metric for stability. |

| Residual Mass (%) | The percentage of the initial mass remaining at the end of the heating cycle. |

This table outlines the primary data points derived from a Thermogravimetric Analysis measurement.

Surface and Thin Film Characterization

X-ray Photoelectron Spectroscopy (XPS)

No data is available on the use of X-ray Photoelectron Spectroscopy to characterize the elemental composition and chemical states of the surface of this compound.

Scanning Tunneling Microscopy (STM) for Surface Morphology

There are no published studies on the use of Scanning Tunneling Microscopy to investigate the surface morphology or molecular arrangement of this compound on a substrate.

Theoretical and Computational Investigations of 1,2 Dibromo 4,5 Bis Octyloxy Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide insights into electron distribution, molecular orbital energies, and reactivity.

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of organic molecules due to its favorable balance between computational cost and accuracy. DFT calculations are used to determine optimized molecular geometries, electronic properties, and local reactivity descriptors. researchgate.net

For aromatic systems like 1,2-Dibromo-4,5-bis(octyloxy)benzene, DFT can elucidate how substituents influence the electron density of the benzene (B151609) ring. A detailed DFT analysis on the related 1,2-dimethoxybenzene (B1683551) has shown that the regioselectivity of reactions like dinitration is primarily determined by the symmetry of the Highest Occupied Molecular Orbital (HOMO). nih.gov This suggests that the reactivity of this compound would similarly be governed by the electronic influence of the alkoxy and bromo substituents on the frontier molecular orbitals. nih.gov

Key molecular and electronic properties that can be calculated using DFT include the energies of the HOMO and LUMO (Lowest Unoccupied Molecular Orbital). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net Furthermore, DFT allows for the computation of global chemical reactivity descriptors and the mapping of the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.net

| Property | Description | Significance |

|---|---|---|

| Optimized Molecular Geometry | The lowest energy arrangement of atoms in the molecule. | Provides bond lengths, bond angles, and dihedral angles. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron (ionization potential). researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron (electron affinity). researchgate.net |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical stability and electronic excitation energy. researchgate.net |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution. | Identifies sites susceptible to electrophilic and nucleophilic attack. researchgate.net |

| Fukui Functions | Descriptor of local reactivity based on electron density changes. | Pinpoints the most reactive atomic sites within the molecule. researchgate.net |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical data. These methods are computationally more demanding than DFT but can offer higher accuracy for electronic structure determination.

For a molecule like this compound, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed to obtain highly accurate values for properties like electron correlation energies, ionization potentials, and electron affinities. These high-level calculations serve as benchmarks to validate the results obtained from more computationally efficient methods like DFT. nih.gov They are particularly valuable for studying systems where electron correlation effects are significant, providing a more precise description of the molecule's electronic behavior.

Molecular Modeling of Intermolecular Interactions

The properties of this compound in the solid state are dictated by how its molecules arrange themselves. Molecular modeling is essential for understanding the non-covalent interactions that govern this self-assembly.

Halogen bonding is a highly directional non-covalent interaction where a halogen atom acts as an electrophilic species. In dibrominated benzene derivatives, both bromine-bromine (Br···Br) and bromine-oxygen (Br···O) interactions can play a crucial role in the crystal architecture.

Studies on the homologous series of 1,2-dibromo-4,5-dialkoxybenzenes have revealed important trends. For 1,2-dibromo-4,5-dimethoxybenzene, the crystal structure is governed by C−Br···Br−C links, forming a π-bonded columnar array. researchgate.netnih.gov Notably, in this specific isomer, C−Br···O interactions are absent. nih.gov In contrast, studies on the isomeric 1,4-dibromo-2,5-dibutoxybenzene (B137536) show that molecules are connected via C—Br···O halogen bonds, with a Br···O distance of 3.2393 (19) Å, which is shorter than the sum of the van der Waals radii. researchgate.netnih.gov This highlights how the substitution pattern on the benzene ring dictates the dominant type of halogen bond. In another related compound, 1,4-dibromo-2,5-bis(hexyloxy)benzene, intermolecular Br···Br interactions of 3.410 (3) Å are the primary force, leading to a one-dimensional supramolecular structure. nih.gov

| Compound | Interaction Type | Distance (Å) | Angle (°) | Reference |

|---|---|---|---|---|

| 1,4-Dibromo-2,5-dibutoxybenzene | C—Br···O | 3.2393 (19) | 159.96 (9) | researchgate.netnih.gov |

| 1,4-Dibromo-2,5-bis(hexyloxy)benzene | C—Br···Br | 3.410 (3) | 155.6 (3) | nih.gov |

| 1,2-Dibromo-4,5-dimethoxybenzene | C—Br···Br | Not specified | Not specified | researchgate.netnih.gov |

The spatial organization of these molecules is a delicate balance of competing interactions. For instance, in 1,2-dibromo-4,5-dimethoxybenzene, the structure features a columnar array stabilized by π-stacking, with inter-columnar connections established by C—Br···Br bonds. researchgate.netnih.gov In other related systems, different packing motifs like two-dimensional corrugated networks are observed, often driven by a combination of halogen bonds and other weak interactions. researchgate.netmdpi.com These studies collectively suggest that the crystal packing of this compound would be significantly influenced by both the halogen bonding involving the bromine atoms and the van der Waals interactions of the long octyloxy chains.

Simulation of Photophysical Processes

Simulations of photophysical processes are used to predict how a molecule interacts with light, which is essential for applications in optoelectronics. These simulations typically involve calculating the energies of excited electronic states and the probabilities of transitions between them.

For a molecule like this compound, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) could be used to simulate its absorption and emission spectra. Such calculations would predict the wavelength of maximum absorption (λ_max) and the molar extinction coefficient, which are key experimental observables. nih.gov

Furthermore, simulations can provide insight into the relaxation pathways of the molecule after it absorbs a photon. This includes modeling processes like fluorescence (light emission from a singlet excited state) and intersystem crossing (ISC), which is a non-radiative transition from a singlet to a triplet excited state. nih.gov The efficiency of ISC is critical for applications such as photodynamic therapy, where the triplet state is needed to generate reactive oxygen species. nih.gov The presence of heavy bromine atoms in this compound would be expected to enhance the rate of intersystem crossing via the heavy-atom effect. Theoretical simulations could quantify this effect and predict the quantum yield of triplet state formation, providing a valuable guide for the experimental characterization and application of this compound.

Excited State Calculations and Dynamics

TD-DFT is a widely used quantum chemical method for calculating the electronic absorption spectra and characterizing the nature of excited states in organic molecules. chemrxiv.orgrsc.orgresearchgate.net For a molecule like this compound, TD-DFT calculations would typically predict the energies of the lowest singlet (S₁) and triplet (T₁) excited states, as well as higher-lying states. These calculations also provide information on the oscillator strengths of electronic transitions, which determine the intensity of absorption bands in the UV-visible spectrum. The nature of the excited states, such as whether they are localized on the benzene ring or involve charge transfer character, can also be elucidated.

The dynamics of these excited states, which encompass processes like internal conversion, intersystem crossing, and radiative and non-radiative decay, are often investigated using techniques such as femtosecond transient absorption spectroscopy. rsc.orgresearchgate.netresearchgate.net This experimental method allows for the tracking of excited state populations on ultrafast timescales. For dialkoxybenzene derivatives, photoexcitation typically leads to a rapidly evolving excited state. The initial excitation is often followed by vibrational relaxation and, in some cases, conformational changes. The presence of heavy atoms like bromine can enhance the rate of intersystem crossing from the singlet to the triplet manifold, a process that can significantly influence the photostability and photophysical properties of the molecule.

The octyloxy side chains, while not directly involved in the electronic transitions, can influence the excited state dynamics by affecting the molecule's conformation and its interactions with the surrounding environment. In solution, the flexibility of these chains can lead to a distribution of ground-state geometries, which in turn can broaden the absorption and emission spectra. In the solid state, these side chains play a critical role in determining the molecular packing, which can profoundly impact excited-state processes such as excimer formation and energy transfer.

A hypothetical summary of calculated excited state properties for a molecule analogous to this compound, based on typical TD-DFT results for similar aromatic compounds, is presented in the table below.

| Excited State | Vertical Excitation Energy (eV) | Oscillator Strength (f) | Dominant Orbital Transitions |

|---|---|---|---|

| S₁ | ~3.5 - 4.0 | ~0.1 - 0.3 | HOMO -> LUMO |

| S₂ | ~4.0 - 4.5 | ~0.3 - 0.6 | HOMO-1 -> LUMO |

| T₁ | ~2.5 - 3.0 | 0 (spin-forbidden) | HOMO -> LUMO |

Note: These values are illustrative and based on typical results for similar aromatic compounds. Actual values for this compound would require specific calculations.

Investigation of Reorganization Energies (λreorg) in Derived Polymers

The reorganization energy (λreorg) is a critical parameter in Marcus theory that describes the energy penalty associated with the geometric relaxation of a molecule and its surrounding environment upon charge transfer. researchgate.net In the context of organic semiconductors, a lower reorganization energy is generally desirable for efficient charge transport, as it corresponds to a smaller barrier for charge hopping between adjacent molecules or polymer segments. For polymers derived from this compound, such as poly(p-phenylene)s or poly(p-phenylene vinylene)s with bis(octyloxy)benzene repeating units, understanding the reorganization energy is key to predicting their performance in electronic devices.

The total reorganization energy is composed of two components: an internal contribution (λi) arising from the relaxation of the molecular geometry of the polymer chain, and an external contribution (λo) from the relaxation of the surrounding medium. Computational chemistry provides a powerful tool for estimating the internal reorganization energy by calculating the geometries and energies of the neutral and charged states of a polymer oligomer.

For conjugated polymers, the charge (either a hole or an electron) is typically delocalized over several repeat units. The extent of this delocalization and the associated geometric changes upon ionization determine the magnitude of the internal reorganization energy. The long, flexible octyloxy side chains can influence λreorg in several ways. They can affect the planarity of the polymer backbone, which in turn impacts the electronic coupling between adjacent monomer units. Furthermore, the packing of these side chains in the solid state will dictate the local dielectric environment, influencing the external reorganization energy.

While specific calculations for polymers derived directly from this compound are not prevalent, studies on analogous poly(p-phenylene) and poly(p-phenylene vinylene) systems with long alkyl or alkoxy side chains provide valuable insights. nih.govnih.gov These studies generally indicate that the introduction of such side chains can lead to a more ordered packing in the solid state, which can be beneficial for charge transport. However, excessive steric hindrance from bulky side chains can also lead to a twisting of the polymer backbone, which would decrease electronic coupling and potentially increase the reorganization energy.

The table below presents a hypothetical breakdown of calculated reorganization energies for hole and electron transport in a polymer derived from this compound, based on data from similar conjugated polymers.

| Charge Carrier | Internal Reorganization Energy (λi) (meV) | External Reorganization Energy (λo) (meV) | Total Reorganization Energy (λreorg) (meV) |

|---|---|---|---|

| Hole (Cation) | ~150 - 250 | ~50 - 100 | ~200 - 350 |

| Electron (Anion) | ~180 - 280 | ~50 - 100 | ~230 - 380 |

Note: These values are estimations based on computational studies of structurally related conjugated polymers and serve as a guide to the expected range for polymers derived from this compound.

Advanced Applications As a Monomer and Precursor in Organic Electronics and Photonics

Utilization in Conjugated Polymer Synthesis

The versatility of 1,2-Dibromo-4,5-bis(octyloxy)benzene is demonstrated in its application in the synthesis of a diverse range of conjugated polymers. These polymers are the active components in a variety of organic electronic devices, including organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

This compound is a key monomer in the creation of poly(arylene) and poly(arylene vinylene) (PAV) backbones. These polymers are known for their tunable electronic and optical properties, which can be modified by the choice of co-monomers and the synthetic methodology. For instance, it can be copolymerized with various aromatic and heteroaromatic monomers to produce polymers with tailored bandgaps and energy levels. The resulting polymers often exhibit good thermal stability and are processable from solution, making them suitable for large-area electronic applications.

The synthesis of these polymers often involves palladium-catalyzed cross-coupling reactions, where the bromine atoms of this compound react with organometallic co-monomers to form new carbon-carbon bonds, extending the polymer chain.

In the field of organic photovoltaics, this compound is frequently used as a precursor to synthesize the donor segment of donor-acceptor (D-A) copolymers. rsc.org These copolymers are designed to have alternating electron-rich (donor) and electron-poor (acceptor) units along the polymer backbone. This architecture facilitates efficient charge separation and transport, which are critical for the performance of organic solar cells.

The 1,2-bis(octyloxy)benzene (B1607915) moiety, derived from the monomer, typically constitutes the electron-rich donor component. This donor unit is then copolymerized with various electron-accepting monomers, such as benzothiadiazole or its derivatives, to create the D-A structure. The energy levels of the resulting polymer can be fine-tuned by carefully selecting the acceptor unit, allowing for optimization of the open-circuit voltage and short-circuit current in photovoltaic devices.

A study on donor-acceptor copolymers for high open-circuit voltage polymer solar cells utilized Stille coupling polymerization to synthesize novel D-A type conjugated polymers. researchgate.net

The integration of this compound into thiophene-phenylidene co-oligomers and polymers has led to the development of materials with exceptional electronic and optical properties. rsc.org These materials combine the high charge carrier mobility of thiophene (B33073) units with the tunable electronic properties of the phenylidene core. The resulting co-oligomers and polymers have been investigated for their potential in high-performance OFETs and as active materials in organic lasers.

The synthesis of these materials is typically achieved through palladium-catalyzed cross-coupling reactions, which allow for precise control over the molecular architecture and properties of the final product.

Palladium-catalyzed cross-coupling reactions are the cornerstone for the synthesis of conjugated polymers utilizing this compound. The Stille and Suzuki-Miyaura coupling reactions are among the most widely employed methods due to their high efficiency, functional group tolerance, and mild reaction conditions. nih.govnih.gov

In a typical Suzuki-Miyaura coupling, this compound is reacted with a co-monomer bearing boronic acid or boronate ester functional groups in the presence of a palladium catalyst and a base. nih.govnih.gov The Stille coupling, on the other hand, involves the reaction with an organotin co-monomer. These reactions have been successfully used to synthesize a wide array of D-A copolymers and thiophene-phenylidene co-polymers with well-defined structures and high molecular weights. rsc.org

For instance, a cationic, water-soluble conjugated polymer, PFBT, was synthesized for use in label-free DNA microarrays, where a Suzuki cross-coupling copolymerization was a key step. nih.gov

Table 1: Comparison of Stille and Suzuki-Miyaura Coupling Reactions

| Feature | Stille Coupling | Suzuki-Miyaura Coupling |

| Organometallic Reagent | Organotin compounds | Boronic acids or esters |

| Catalyst | Palladium complex | Palladium complex |

| Advantages | High yields, mild conditions | Environmentally benign byproducts, commercially available reagents |

| Disadvantages | Toxicity of tin byproducts | Sensitivity of boronic acids to reaction conditions |

Direct Arylation Polymerization (DAP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions for the synthesis of conjugated polymers. researchgate.net DAP involves the direct coupling of a C-H bond with a C-Br bond, eliminating the need for pre-functionalization of one of the monomers with organometallic groups. researchgate.net

This compound can be effectively polymerized with various heteroaromatic compounds, such as thiophene, via DAP. This method simplifies the synthetic process, reduces waste, and can lead to high molecular weight polymers with desirable properties for organic electronic applications. Research has shown that optimizing reaction conditions, including the choice of catalyst, solvent, and base, is crucial for achieving high-performance polymers through DAP. rsc.orgresearchgate.net

A study on the synthesis of a 2,3-dialkoxynaphthalene-based conjugated copolymer utilized DAP to achieve a high-yield product with fewer structural defects compared to its analog from Suzuki polycondensation. mdpi.com

Synthesis of Thiophene-Phenylidene Co-oligomers and Polymers

Building Block for Organic Semiconductor Materials

Beyond its role as a monomer in polymerization, this compound serves as a fundamental building block for a broader range of organic semiconductor materials. inter-chem.pl Its substituted benzene (B151609) core can be incorporated into more complex molecular structures, including small molecules and oligomers, which also exhibit semiconducting properties.

The octyloxy chains provide solubility and influence the solid-state packing of the molecules, which in turn affects their charge transport characteristics. The bromine atoms offer reactive sites for further functionalization, allowing for the synthesis of a diverse library of materials with tailored electronic and physical properties for various applications in organic electronics. The versatility of this compound makes it a valuable component in the design and synthesis of next-generation organic semiconductor materials. nih.gov

Development of Materials for Organic Field-Effect Transistors (OFETs)

While direct application of this compound in the active layer of OFETs is not extensively documented, its true potential lies in its role as a monomer for the synthesis of conjugated polymers. These polymers form the semiconducting channel in OFET devices. The dibromo functionality of the molecule allows it to undergo various cross-coupling reactions, such as Suzuki, Stille, or Heck coupling, to form extended π-conjugated systems.

The long octyloxy side chains are crucial for the processability of the resulting polymers. They enhance solubility in common organic solvents, enabling the use of solution-based deposition techniques like spin-coating and printing for the fabrication of large-area and flexible OFETs. This is a significant advantage over vacuum deposition methods, as it offers the potential for low-cost and high-throughput manufacturing. The bulky nature of these side chains can also influence the molecular packing of the polymer chains in the solid state, which in turn affects the charge carrier mobility of the OFET.

For instance, polymers derived from similar dibrominated aromatic compounds are often copolymerized with electron-donating or electron-accepting units to tune the frontier molecular orbital energy levels (HOMO and LUMO) of the resulting semiconductor. This energy level engineering is critical for achieving efficient charge injection from the electrodes and for controlling the type of charge transport (p-type, n-type, or ambipolar) in the OFET.

Active Components in Organic Light-Emitting Diodes (OLEDs)

In the realm of OLEDs, this compound serves as a precursor for the synthesis of light-emitting polymers. Similar to its application in OFETs, the dibromo groups are reactive sites for polymerization, leading to the formation of conjugated polymers with tunable optoelectronic properties. The octyloxy chains not only aid in solubility and processability but also help in preventing aggregation-induced quenching of luminescence in the solid state by keeping the polymer backbones separated.

The photoluminescent and electroluminescent properties of polymers derived from this monomer can be tailored by copolymerizing it with other aromatic or heteroaromatic units. This approach allows for the fine-tuning of the emission color, quantum efficiency, and operational stability of the resulting OLED devices. For example, by incorporating specific chromophores into the polymer backbone, the emission can be tuned across the visible spectrum.

Role in the Creation of Porous Organic Frameworks

The rigid structure and difunctional nature of this compound make it a candidate for the construction of porous organic frameworks, which are materials characterized by high surface areas and well-defined pore structures.

Synthesis of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures. The synthesis of COFs often relies on the self-condensation of multitopic building blocks or the cross-linking of complementary monomers. As a linear and rigid building block with two reactive sites, this compound can potentially be used in condensation reactions, such as Sonogashira or Suzuki coupling, with multitopic linkers to form 2D or 3D COF structures. The octyloxy chains would line the pores of the resulting framework, influencing its surface properties and its affinity for guest molecules. The specific geometry of the 1,2-dibromo substitution pattern would dictate the topology of the resulting COF.

Application in Advanced Optical Materials

The extended π-conjugation that can be achieved through polymerization of this compound makes it a relevant precursor for materials with interesting optical properties.

Chromophores for Nonlinear Optics (NLO)

Nonlinear optical (NLO) materials are essential for a variety of photonic applications, including frequency conversion and optical switching. The development of organic NLO chromophores often involves the creation of "push-pull" systems, where an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge. While this compound itself is not a push-pull chromophore, it can serve as the central π-conjugated bridge. Through chemical modification, the bromine atoms can be replaced with strong electron-accepting groups, while the benzene ring with its electron-donating octyloxy groups can act as a modest donor. More commonly, it would be incorporated into a larger conjugated system that forms the backbone of a push-pull chromophore. The specific substitution pattern and the extended conjugation are key factors in determining the second-order NLO response of the final material.

Luminescent Organic Solids

Conjugated polymers derived from this compound are of significant interest for their application in luminescent organic solids, which are the active components in organic light-emitting diodes (OLEDs) and solid-state lighting. The performance of these materials in the solid state is intimately linked to their molecular packing and morphology, which in turn are heavily influenced by the octyloxy side chains of the monomer.

The long, flexible octyloxy groups are not merely present to ensure solubility; they play a crucial role in dictating the intermolecular interactions between the rigid polymer backbones in the solid state. By sterically hindering close packing, these side chains can prevent the formation of non-emissive aggregates that often quench fluorescence in the solid state. This control over the supramolecular structure is key to achieving high photoluminescence quantum yields in thin films.

Research has shown that the arrangement of the polymer chains, whether "edge-on" or "face-on" relative to a substrate, can significantly impact the solid-state emission properties. The octyloxy chains can influence this orientation, thereby tuning the electronic coupling between adjacent polymer chains. In some cases, specific arrangements can lead to the formation of excimers, which are excited-state dimers that can result in a red-shift of the emission spectrum compared to the emission in dilute solutions. While sometimes detrimental, this phenomenon can also be harnessed to achieve different emission colors.

The solid-state photoluminescence of these materials is a key parameter for their application in light-emitting devices. The quantum yield in the solid state is often different from that in solution due to these intermolecular interactions. For instance, a study on poly(2,5-dialkoxy-p-phenyleneethynylene)s, a class of polymers synthesized from monomers like this compound, found that solid-state quantum efficiencies were related to the degree of long-range order, with higher order sometimes leading to lower quantum yields due to the formation of non-emissive species. acs.org However, the steric hindrance provided by bulky side chains, such as the octyloxy groups, can lead to strong solid-state luminescence by preventing such quenching pathways. rsc.org

| Polymer Type | Key Structural Feature | Solid-State Emission Behavior | Controlling Factors | Potential Application |

|---|---|---|---|---|

| Dialkoxy-PPV Derivatives | Flexible long alkoxy chains | Emission color can be tuned; quantum yield is sensitive to processing. | Interchain spacing, prevention of aggregation. | Organic Light-Emitting Diodes (OLEDs) |

| Poly(phenyleneethynylene)s with alkoxy side chains | Rigid backbone with solubilizing groups | High solid-state quantum yields can be achieved through control of molecular packing. acs.org | Steric hindrance from side chains, degree of long-range order. acs.org | Solid-State Lighting |

| Copolymers with MEH-PPV subunits | Combination of different monomer units | Exhibits traveling-wave lasing (amplified spontaneous emission) in neat films. researchgate.net | Molecular weight, and blend composition. researchgate.net | Organic Lasers |

Development of Chemical and Biosensors

The highly fluorescent nature of conjugated polymers synthesized from this compound also makes them promising candidates for the development of highly sensitive chemical and biosensors. The fundamental principle behind many of these sensors is fluorescence quenching.

In this sensing mechanism, the fluorescent polymer acts as a signal transducer. When a target analyte molecule interacts with the polymer, it can disrupt the electronic processes within the conjugated backbone, leading to a decrease, or "quenching," of the fluorescence intensity. This change in fluorescence can be easily detected, providing a sensitive and often immediate signal of the analyte's presence.

The extended π-conjugation of the polymer backbone allows for the efficient migration of excitons (excited electronic states) along the polymer chain. This "molecular wire" effect means that a single quenching event, caused by the binding of an analyte at one point on the polymer, can quench the fluorescence from a large segment of the polymer chain. This results in a significant amplification of the sensing signal, enabling the detection of very low concentrations of the target analyte.

Polymers derived from dialkoxybenzene monomers have been investigated for the detection of a variety of analytes. For example, the fluorescence of poly[2-methoxy-5-(3′,7′-dimethyloctyloxy)-1,4-phenylenevinylene] (MDMO-PPV), a polymer with a similar structure, has been shown to be quenched in the presence of the explosive 2,4,6-trinitrotoluene (B92697) (TNT). researchgate.net This is due to an electron transfer process from the electron-rich polymer to the electron-deficient TNT molecule.

In the realm of biosensing, cationic conjugated polymers have been designed for the label-free detection of DNA. In such systems, the electrostatic interaction between the positively charged polymer and the negatively charged DNA backbone can lead to changes in the polymer's conformation and a corresponding change in its fluorescence, allowing for the detection of DNA hybridization. While not directly using this compound, the principles demonstrated with similar conjugated polymers are applicable.

| Analyte Category | Specific Example | Sensing Principle | Polymer Class |

|---|---|---|---|

| Explosives | 2,4,6-trinitrotoluene (TNT) | Fluorescence quenching via electron transfer. researchgate.net | Poly(p-phenylene vinylene) derivatives. researchgate.net |

| Metal Ions | Cu²⁺, Ni²⁺, Co²⁺ | Fluorescence quenching due to energy or electron transfer. mit.edu | Poly(phenylene vinylene)s with bipyridyl ligands. mit.edu |

| Biomolecules | DNA | Changes in fluorescence upon electrostatic interaction and conformational changes. | Cationic conjugated polymers. |

| Organic Molecules | Methyl Viologen | Fluorescence quenching via electron transfer. mit.edu | Poly(arylene ethynylene)s. mit.edu |

Future Research Perspectives and Prospects in Advanced Materials Science

Exploration of Novel Reaction Pathways and Scalable Synthesis

The future utility of 1,2-Dibromo-4,5-bis(octyloxy)benzene in advanced materials is intrinsically linked to the development of efficient and scalable synthetic methodologies. While the synthesis of similar compounds often relies on the direct bromination of a dialkoxybenzene precursor, future research should focus on optimizing these processes for selectivity and yield.

Key research directions include:

Flow Chemistry: The implementation of continuous flow reactors for the synthesis of this compound offers the potential for enhanced reaction control, improved safety, and straightforward scalability.

Direct C-H Arylation: Exploring direct C-H arylation polymerization as an alternative to traditional cross-coupling reactions could provide a more atom-economical and environmentally friendly route to polymers derived from this monomer. nih.gov

A comparative overview of potential synthetic pathways is presented in Table 1.

Table 1: Comparison of Potential Synthetic Pathways for this compound Derivatives

| Reaction Pathway | Potential Advantages | Potential Challenges |

|---|---|---|

| Traditional Bromination | Well-established methodology | Potential for isomer formation, use of hazardous reagents |

| Catalytic Bromination | Higher selectivity, milder reaction conditions | Catalyst cost and optimization |

| Flow Chemistry Synthesis | Scalability, improved safety and control | Initial setup costs and optimization |

Rational Design of Derivatives for Tunable Electronic and Optical Properties

The true potential of this compound lies in its use as a building block for a diverse range of derivatives with tailored electronic and optical properties. The bromine atoms provide convenient handles for introducing various functional groups through well-established cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig amination.

Future research in this area should focus on:

Donor-Acceptor Architectures: The synthesis of donor-acceptor (D-A) copolymers incorporating the this compound unit as part of the donor or acceptor block can lead to materials with tunable band gaps, making them suitable for specific applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Computational Screening: Utilizing density functional theory (DFT) and other computational methods can accelerate the discovery of new derivatives with desired properties. mdpi.comespublisher.com Theoretical studies can predict the impact of different substituents on the frontier molecular orbital energy levels (HOMO and LUMO), absorption spectra, and charge transport characteristics.

Side-Chain Engineering: While the octyloxy chains confer solubility, further modification of the alkyl chains could be explored to fine-tune the material's morphology, packing, and ultimately, device performance. nih.gov

The projected impact of different derivative strategies on key electronic properties is summarized in Table 2.

Table 2: Projected Electronic and Optical Properties of this compound Derivatives

| Derivative Type | Projected HOMO Level | Projected LUMO Level | Potential Application |

|---|---|---|---|

| Copolymer with Electron-Donating Monomer | Higher | Higher | Organic Field-Effect Transistors (OFETs) |

| Copolymer with Electron-Accepting Monomer | Lower | Lower | Organic Photovoltaics (OPVs) |

| Introduction of Electron-Withdrawing Groups | Lower | Lower | n-type Semiconductors |

Integration into Hybrid Organic-Inorganic Systems

The development of hybrid organic-inorganic materials offers a promising avenue to combine the desirable properties of both material classes. Derivatives of this compound can be designed to interact with or be integrated into inorganic nanostructures, leading to novel functionalities.

Prospective research areas include:

Metal-Organic Frameworks (MOFs): Carboxylate or other ligand-functionalized derivatives of this compound could serve as organic linkers in the synthesis of novel MOFs. nih.govrsc.org These materials could exhibit interesting gas sorption, separation, or catalytic properties.

Surface Modification of Nanoparticles: Functionalized derivatives can be used to coat inorganic nanoparticles (e.g., quantum dots, metal oxides), improving their dispersibility in organic matrices and enabling their use in hybrid electronic devices.

Hybrid Perovskite Solar Cells: Derivatives of this compound could be explored as interface layers in perovskite solar cells to improve charge extraction and device stability.

Advanced Device Architectures Utilizing this compound Derivatives

The ultimate goal of developing new organic semiconductor materials is their successful implementation in advanced electronic devices. The versatility of this compound as a building block opens up possibilities for its derivatives to be used in a variety of applications.

Future research should target the fabrication and optimization of devices such as:

Organic Light-Emitting Diodes (OLEDs): Polymers and oligomers derived from this compound could be designed to exhibit high photoluminescence quantum yields and suitable energy levels for use as emissive or host materials in OLEDs. rsc.org

Organic Field-Effect Transistors (OFETs): The ability to form well-ordered thin films is crucial for high-performance OFETs. The long alkyl chains of the this compound unit can be leveraged to promote favorable molecular packing for efficient charge transport. rsc.org

Organic Photovoltaics (OPVs): As a component of donor-acceptor copolymers, derivatives of this compound could contribute to the development of next-generation OPVs with improved power conversion efficiencies. nih.gov

Table 3: Potential Applications and Target Properties for Devices Based on this compound Derivatives

| Device Type | Key Material Property | Target Performance Metric |

|---|---|---|

| OLEDs | High Photoluminescence Quantum Yield | High External Quantum Efficiency |

| OFETs | High Charge Carrier Mobility | High On/Off Ratio |

While direct research on this compound is still in its early stages, the foundational knowledge from related compounds strongly suggests its potential as a valuable building block for advanced materials. The future research directions outlined in this article, from the development of scalable synthetic routes to the rational design of derivatives and their integration into novel device architectures, provide a roadmap for unlocking the full potential of this versatile molecule. The exploration of this compound and its derivatives holds significant promise for contributing to the next generation of organic electronic and optoelectronic technologies.

Table of Compounds

| Compound Name |

|---|

| 1,2-bis(octyloxy)benzene (B1607915) |

| This compound |

| 1,4-bis(butoxy)benzene |

| 1,4-Dibromo-2,5-dibutoxybenzene (B137536) |

| 1,2,4,5-tetrakis(4-carboxyphenyl)benzene |

| 4,4'-bipyridine |

Q & A

Q. What are the optimal conditions for synthesizing 1,2-Dibromo-4,5-bis(octyloxy)benzene, and how can purity be ensured?

The synthesis typically involves bromination and alkoxylation steps. For example, analogous bromo-alkoxybenzene derivatives are synthesized via nucleophilic substitution, where brominated intermediates react with alkoxide nucleophiles (e.g., octanol derivatives). Key parameters include:

- Temperature : Reflux conditions (~105°C) in polar aprotic solvents like DMF or THF to activate intermediates .

- Catalysts : Use of K₂CO₃ or NaH to deprotonate alcohols and drive alkoxylation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (water-ethanol mixtures) yields >95% purity. Monitor purity via GC or HPLC .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (S22 precaution) .

- Waste Management : Collect halogenated waste separately and dispose via certified hazardous waste services to prevent environmental contamination .

- Emergency Measures : Install eyewash stations and safety showers. Neutralize spills with inert adsorbents (e.g., vermiculite) .

Q. How is structural characterization performed for this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm alkoxy chain integration and bromine substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₂₂H₃₆Br₂O₂, MW 508.34) .

- Elemental Analysis : Verify Br and O content against theoretical values (e.g., Br ~31.4%) .

Advanced Research Questions

Q. What challenges arise in achieving full silylation or further functionalization of bromo-alkoxybenzenes?

Steric hindrance from octyloxy chains and electronic effects from bromine substituents can limit reactivity. For example, in analogous dibromobenzene derivatives, bulky groups hinder silylation beyond bis-silylated products due to reduced nucleophilic accessibility. Electronic effects (e.g., electron-withdrawing Br) may also deactivate the aromatic ring toward electrophilic substitution . Mitigation strategies include:

Q. How does the crystal structure influence the material properties of this compound?

X-ray diffraction studies of related dibromo-bis(alkoxy)benzenes reveal:

- Packing Arrangements : Octyloxy chains adopt extended conformations, creating layered structures with Br atoms in close proximity (3.5–4.0 Å), enabling halogen-bonding interactions .

- Thermal Stability : Strong van der Waals interactions between alkyl chains enhance melting points (e.g., ~140–150°C) .

- Applications : Such ordered structures are promising for liquid crystals or organic semiconductors .

Q. Why do some synthetic routes fail to produce tetra-substituted derivatives, and how can this be addressed?

In attempts to synthesize tetra-silylated analogs (e.g., 1,2,4,5-tetra(silyl)benzene), only bis-silylated products form due to electronic deactivation after initial substitution. Computational studies suggest:

Q. What methodologies are effective for analyzing halogen-halogen interactions in the solid state?

- Single-Crystal XRD : Resolve Br···Br distances (typically 3.3–3.7 Å) and angles to assess Type-I or Type-II interactions .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts; bromine atoms often exhibit 10–15% contribution to total surface contacts .

- DFT Calculations : Model interaction energies (e.g., ~2–5 kcal/mol for Br···Br) to correlate with experimental data .

Methodological Recommendations

- Reaction Optimization : Use Design of Experiments (DoE) to screen solvent, temperature, and catalyst combinations .

- Contradiction Resolution : When spectral data conflicts (e.g., NMR vs. MS), cross-validate with elemental analysis or X-ray crystallography .

- Safety-Centric Design : Implement flow chemistry to minimize exposure to toxic intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.